REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH:12]([CH2:14][O:15][C:16]([NH:18][NH2:19])=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:20]([O-])(O)=[O:21].[Na+].C(Cl)(Cl)=O>C(Cl)Cl.O>[CH:10]1[C:11]2[CH:12]([CH2:14][O:15][C:16]3[O:17][C:20](=[O:21])[NH:19][N:18]=3)[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NN
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7.95 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously at 0° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the solution was then left for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
without stirring
|
Type
|
STIRRING
|
Details
|
stirring of the reaction mixture
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The phases were then separated rapidly
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2 (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC1=NNC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.82 mmol | |
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |